molecular formula C19H20N2O3 B6638481 N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide

N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide

Cat. No.: B6638481
M. Wt: 324.4 g/mol
InChI Key: JLIKLOYPSUQOSY-UHFFFAOYSA-N
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Description

N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-2-carboxamide is a spirocyclic compound characterized by its unique structure, which includes two rings sharing a single atom. Spirocyclic compounds are known for their versatility and structural similarity to important pharmacophore centers, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-2-carboxamide typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the use of stereoselective synthesis techniques to form spirocyclic oxindoles .

Industrial Production Methods

Industrial production methods for spirocyclic compounds often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow synthesis and automation to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-2-carboxamide has numerous applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-2-carboxamide include other spirocyclic derivatives such as:

Uniqueness

What sets N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-2-carboxamide apart from similar compounds is its specific structural configuration and the presence of the pyridine-2-carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-18(15-6-3-4-10-20-15)21-16-13-19(8-11-23-12-9-19)24-17-7-2-1-5-14(16)17/h1-7,10,16H,8-9,11-13H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIKLOYPSUQOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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